(1,2,2-Trichlorocyclopropyl)benzene
Overview
Description
(1,2,2-Trichlorocyclopropyl)benzene is an organic compound with the molecular formula C9H7Cl3. It consists of a benzene ring substituted with a trichlorocyclopropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trichlorocyclopropyl)benzene typically involves the cyclopropanation of benzene derivatives. One common method is the reaction of benzene with trichlorocyclopropane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (1,2,2-Trichlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trichlorocyclopropyl group can be replaced by other substituents.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3 are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include chlorinated benzoic acids or ketones.
Reduction: Products include partially dechlorinated cyclopropylbenzenes.
Scientific Research Applications
(1,2,2-Trichlorocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1,2,2-Trichlorocyclopropyl)benzene involves its interaction with specific molecular targets. The trichlorocyclopropyl group can undergo electrophilic substitution, affecting the electron density of the benzene ring and altering its reactivity. The compound can also interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to the benzene ring.
Trichlorobenzene: Contains three chlorine atoms attached to the benzene ring.
Uniqueness: (1,2,2-Trichlorocyclopropyl)benzene is unique due to the presence of the trichlorocyclopropyl group, which imparts distinct chemical properties compared to other chlorinated benzenes
Properties
IUPAC Name |
(1,2,2-trichlorocyclopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJYBXETTZZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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